molecular formula C17H13N3O2 B2361904 (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione CAS No. 2379695-44-8

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2361904
CAS No.: 2379695-44-8
M. Wt: 291.31
InChI Key: HBDQGBKSYOQMKB-NSHDSACASA-N
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Description

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to an isoindoline-1,3-dione structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the ethyl group: This step may involve alkylation reactions.

    Formation of the isoindoline-1,3-dione structure: This can be synthesized through condensation reactions involving phthalic anhydride and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione structure.

    Substitution: Various substitution reactions could occur, particularly at positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione analogs: Compounds with slight modifications to the imidazo[1,2-a]pyridine or isoindoline-1,3-dione moieties.

    Other imidazo[1,2-a]pyridine derivatives: Compounds that share the imidazo[1,2-a]pyridine core but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11(12-6-7-15-18-8-9-19(15)10-12)20-16(21)13-4-2-3-5-14(13)17(20)22/h2-11H,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDQGBKSYOQMKB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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